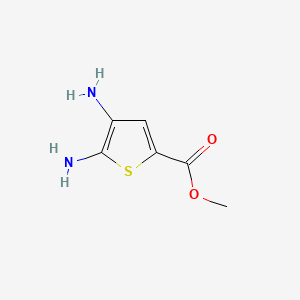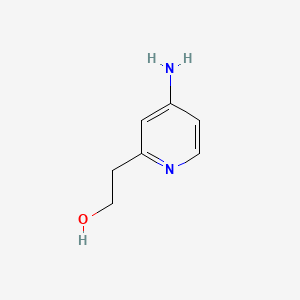
2-(4-Aminopyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopyridin-2-yl)ethanol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(4-Aminopyridin-2-yl)ethanol involves the reduction of 2-(4-nitropyridin-2-yl)ethanol using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-Aminopyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Aminopyridin-2-yl)acetaldehyde or 2-(4-Aminopyridin-2-yl)acetic acid.
Reduction: this compound from 2-(4-nitropyridin-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Aminopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
作用機序
The mechanism of action of 2-(4-Aminopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport within biological systems. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(4-Nitropyridin-2-yl)ethanol: A precursor in the synthesis of 2-(4-Aminopyridin-2-yl)ethanol.
2-(4-Hydroxypyridin-2-yl)ethanol: A compound with a hydroxyl group instead of an amino group.
2-(4-Methylpyridin-2-yl)ethanol: A derivative with a methyl group on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties. The amino group allows for various substitution reactions, while the ethanol group enhances solubility and reactivity. This combination makes the compound versatile for use in different scientific and industrial applications .
特性
IUPAC Name |
2-(4-aminopyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDFRMFLEUOCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
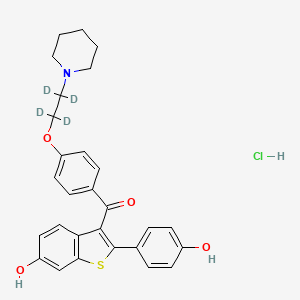
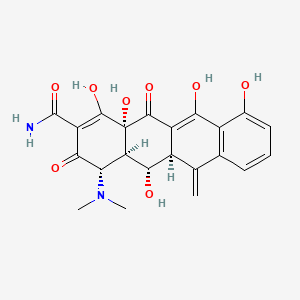
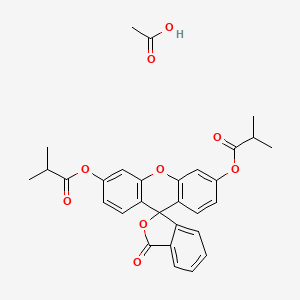
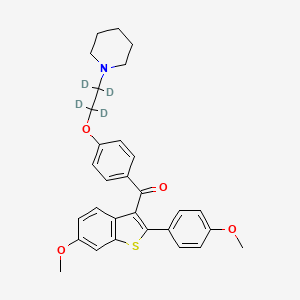
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
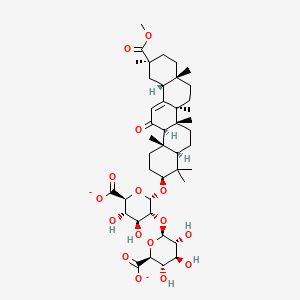
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

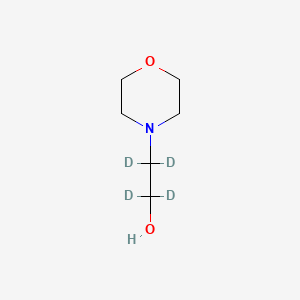
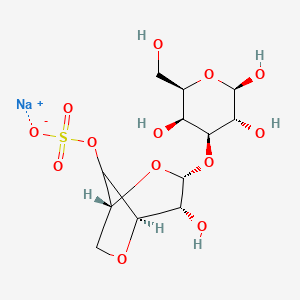

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
